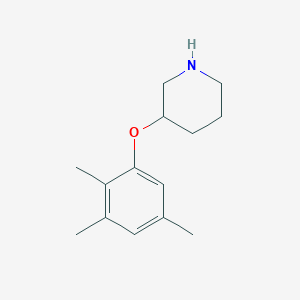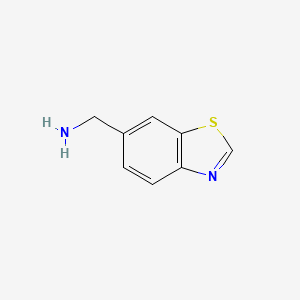
6-(Aminomethyl)benzothiazol
Übersicht
Beschreibung
6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various compounds such as aldehydes, ketones, acids, and acyl chlorides . In one study, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Benzothiazole derivatives have a rigid conjugated structure, good optical properties, and pharmacological activity . They are often used in the construction of fluorescent probes .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used to construct fluorescent probes based on mechanisms such as photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .Wissenschaftliche Forschungsanwendungen
Antitumormittel
6-(Aminomethyl)benzothiazol: Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Die einzigartige Struktur von Benzothiazol ermöglicht die Herstellung von Verbindungen, die die Proliferation verschiedener Krebszelllinien hemmen können. Beispielsweise haben bestimmte Derivate signifikante Hemmeffekte auf humane Plattenepithelkarzinom- und nicht-kleinzellige Lungenkrebszelllinien gezeigt .
Entzündungshemmende Aktivität
Diese Verbindungen zeigen auch entzündungshemmende Eigenschaften. Sie wurden auf ihre Fähigkeit bewertet, die Aktivität von entzündungsfördernden Zytokinen wie IL-6 und TNF-α zu reduzieren, die eine entscheidende Rolle bei der Immunregulation und Entzündung spielen. Dies deutet auf mögliche Anwendungen bei der Behandlung chronisch-entzündlicher Erkrankungen hin .
Antimikrobielle Eigenschaften
Benzothiazol-Derivate, einschließlich derer mit der 6-(Aminomethyl)-Gruppe, sind bekanntlich antimikrobiell wirksam. Sie wurden synthetisiert und gegen verschiedene bakterielle und fungale Infektionen getestet, was ihre Nützlichkeit bei der Entwicklung neuer antimikrobieller Medikamente zeigt .
Antidiabetische Wirkungen
Der Benzothiazol-Kern wurde mit antidiabetischen Wirkungen in Verbindung gebracht. Forschungen zeigen, dass diese Verbindungen bei der Behandlung von Diabetes wirksam sein können, was neue Wege für therapeutische Ansätze bei dieser weit verbreiteten Krankheit eröffnet .
Antiepileptische Anwendungen
Aufgrund ihrer heterocyclischen Natur werden Benzothiazol-Derivate für antiepileptische Anwendungen untersucht. Sie können neue Lösungen für die Behandlung von Krampfanfällen bieten und so zur Neuropharmakologie beitragen .
Landwirtschaftliche Chemikalien
In der Landwirtschaft werden Benzothiazol-Verbindungen auf ihr Potenzial als neue Arten von landwirtschaftlichen Chemikalien untersucht. Sie haben vielversprechende Ergebnisse in Bezug auf antibakterielle, antifungale und antivirale Aktivitäten sowie bei Unkrautbekämpfungs- und Insektizidanwendungen gezeigt. Dies könnte zur Entwicklung effektiverer und möglicherweise sichererer landwirtschaftlicher Produkte führen .
Wirkmechanismus
Target of Action
6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives bearing an amide moiety have been shown to exhibit different modes of action based on aryl group substitution, as revealed by studies on intact bacterial cells and plasmid dna . This suggests that 6-(Aminomethyl)benzothiazole may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit several enzymes involved in various biochemical pathways . For instance, inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while inhibition of DNA gyrase interferes with DNA replication and transcription .
Pharmacokinetics
Benzothiazole derivatives are generally known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tetanus activity and muscle relaxant effects . They have also been used in the preparation of various bioactive compounds .
Action Environment
It is known that the synthesis of benzothiazole derivatives can be influenced by various factors, including the choice of solvent and reaction conditions . These factors could potentially affect the action and efficacy of 6-(Aminomethyl)benzothiazole.
Safety and Hazards
Zukünftige Richtungen
Benzothiazole derivatives have a wide range of biological activities and medicinal applications, making them a promising area for future research . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities . Furthermore, the synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
Biochemische Analyse
Biochemical Properties
6-(Aminomethyl)benzothiazole plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These interactions are significant because they can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases. Additionally, 6-(Aminomethyl)benzothiazole has been found to interact with BCL-2 family proteins, which are key regulators of apoptosis . This interaction can influence cell survival and has implications for cancer treatment.
Cellular Effects
The effects of 6-(Aminomethyl)benzothiazole on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in prostate cancer cells . This compound influences cell signaling pathways, such as the BCL-2-regulated apoptotic pathway, leading to increased accumulation of intracellular reactive oxygen species and subsequent cell death. Furthermore, 6-(Aminomethyl)benzothiazole affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 6-(Aminomethyl)benzothiazole exerts its effects through several mechanisms. It binds to the active sites of enzymes like MAO and ChE, inhibiting their activity and altering neurotransmitter levels . Additionally, it interacts with BCL-2 family proteins, disrupting the balance between pro-apoptotic and anti-apoptotic members, leading to apoptosis . These binding interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Aminomethyl)benzothiazole have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 6-(Aminomethyl)benzothiazole can lead to sustained inhibition of target enzymes and persistent effects on cellular function. In vitro and in vivo studies have demonstrated that its effects on cell viability and apoptosis are maintained over extended periods.
Dosage Effects in Animal Models
The effects of 6-(Aminomethyl)benzothiazole vary with different dosages in animal models. At lower doses, it has been observed to exert neuroprotective effects by inhibiting MAO and ChE activity . At higher doses, it can induce toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve therapeutic benefits without causing significant toxicity.
Metabolic Pathways
6-(Aminomethyl)benzothiazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels in the body.
Transport and Distribution
The transport and distribution of 6-(Aminomethyl)benzothiazole within cells and tissues are facilitated by specific transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can accumulate in specific compartments, such as the mitochondria, where it interacts with target proteins and enzymes.
Subcellular Localization
The subcellular localization of 6-(Aminomethyl)benzothiazole is critical for its activity and function. It has been found to localize in the mitochondria, where it interacts with BCL-2 family proteins and influences apoptotic pathways . Additionally, post-translational modifications, such as phosphorylation, can affect its targeting to specific cellular compartments, further modulating its biological activity.
Eigenschaften
IUPAC Name |
1,3-benzothiazol-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXLCNBWYIEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663238 | |
| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-92-2 | |
| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

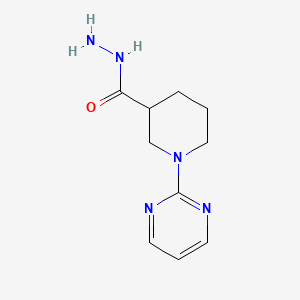

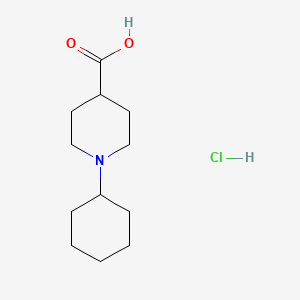
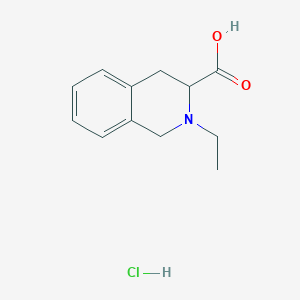
![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)
![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)
![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)
![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)
![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)
